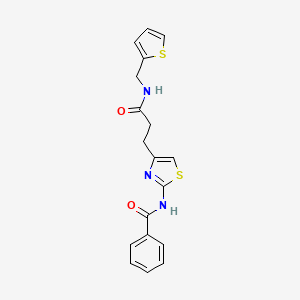

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Amides, on the other hand, are a type of functional group that consist of a carbonyl group (C=O) linked to a nitrogen atom. They are often found in a wide range of applications from polymers to pharmaceuticals.

Molecular Structure Analysis

In thiazoles, the sulfur and nitrogen atoms are part of the aromatic ring, contributing to the compound’s stability . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . In amides, the carbonyl group’s polarity can lead to hydrogen bonding, affecting the compound’s physical properties and reactivity.Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions, including substitutions at the 2-position and electrophilic substitutions at the 5-position . Amides can undergo reactions such as hydrolysis, reduction, and reactions with organolithium reagents.Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Antidepressant Drug Synthesis

The compound plays a crucial role in the production of (S)-duloxetine , a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, used for treating depressive disorders. Additionally, it has FDA approval for anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. The pharmaceutically active form is the (S)-enantiomer, which can be synthesized from this compound .

Bioreduction for (S)-Duloxetine Precursor

Whole cells of Rhodotorula glutinis can efficiently reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA). This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), a key precursor of duloxetine. The bioreduction process achieves excellent enantioselectivity (>99.5% enantiomeric excess) and high conversion rates, making it an attractive route for drug synthesis .

Heterocyclic Chemistry

The compound’s thiazole and benzamide moieties contribute to its heterocyclic nature. Researchers explore its reactivity, stability, and potential applications in designing novel heterocyclic compounds for drug discovery and materials science .

Medicinal Chemistry

Thiazole derivatives, including this compound, have gained prominence in medicinal chemistry. Their unique structural features make them valuable for creating combinatorial libraries and identifying lead molecules. Investigating their pharmacological properties could reveal new therapeutic targets .

Organic Synthesis

The compound’s complex structure provides opportunities for synthetic chemists to develop efficient asymmetric reduction methods. While traditional chemical approaches yield 90% enantiomeric excess, biocatalytic methods offer higher selectivity and reduced metal contamination risk .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in π-π stacking interactions . These interactions can lead to changes in the activity of the target proteins, thereby modulating their function.

Biochemical Pathways

Given the broad range of activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Based on the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular level .

Future Directions

properties

IUPAC Name |

N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c22-16(19-11-15-7-4-10-24-15)9-8-14-12-25-18(20-14)21-17(23)13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDYXTGRGBLMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2808138.png)

methane](/img/structure/B2808139.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)

![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide](/img/structure/B2808150.png)

![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)

![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)